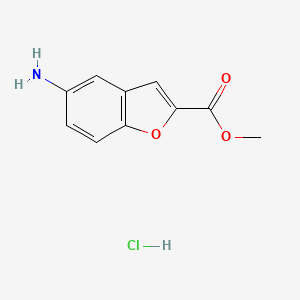

Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-1-benzofuran-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3.ClH/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9;/h2-5H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGPHTXDHIIUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis pathways for Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride

An In-Depth Technical Guide to the Synthesis of Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. The benzofuran scaffold is a prevalent motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the 5-amino-1-benzofuran-2-carboxylate core is a crucial intermediate in the synthesis of more complex molecules, such as the antidepressant Vilazodone.[3]

This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for this compound. As a senior application scientist, the following narrative emphasizes not only the procedural steps but also the underlying chemical principles and experimental rationale, ensuring a reproducible and scalable process for research and development professionals.

Part 1: Strategic Retrosynthetic Analysis

A logical synthetic strategy begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The target, a hydrochloride salt, is directly accessible from its free-base form, Methyl 5-amino-1-benzofuran-2-carboxylate. The primary amine at the C5 position is most strategically installed via the reduction of a nitro group, a reliable and high-yielding transformation. This points to Methyl 5-nitro-1-benzofuran-2-carboxylate as the pivotal intermediate. The benzofuran core of this intermediate can be efficiently constructed from a commercially available substituted phenol, 2-hydroxy-5-nitrobenzaldehyde, through a cyclocondensation reaction that forms the furan ring.

Caption: Retrosynthetic pathway for the target compound.

Part 2: Synthesis of Key Intermediate: Methyl 5-nitro-1-benzofuran-2-carboxylate

The construction of the benzofuran ring system is the cornerstone of this synthesis. A common and effective method involves the reaction of a salicylaldehyde derivative with an α-haloacetate, followed by an intramolecular cyclization.[4][5]

Reaction Principle

This transformation proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde with methyl bromoacetate to form an ether intermediate. Subsequent intramolecular aldol-type condensation, driven by a base, leads to the formation of the furan ring. The aldehyde group reacts with the α-carbon of the acetate moiety, and subsequent dehydration yields the stable aromatic benzofuran ring.

Detailed Experimental Protocol

-

Reagent Setup: To a solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq.) as the base.

-

Alkylation: Add methyl bromoacetate (1.1-1.2 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The solid product, Methyl 5-nitro-1-benzofuran-2-carboxylate, will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a cold, non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a solvent system such as ethanol or ethyl acetate/hexane to yield a pure crystalline solid.[5]

Expertise & Causality

-

Choice of Base: Anhydrous potassium carbonate is a preferred base as it is strong enough to deprotonate the phenol but generally not strong enough to promote significant hydrolysis of the methyl ester, ensuring a clean reaction.

-

Solvent Selection: DMF is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the Sₙ2 reaction due to its polar aprotic nature.

-

Temperature Control: The reaction is heated to ensure a reasonable reaction rate for both the alkylation and the subsequent cyclization. However, excessive heat should be avoided to minimize potential side reactions, such as ester hydrolysis or decomposition.

Caption: Synthesis of the key nitro-intermediate.

Part 3: Selective Reduction of the Nitro Group

The conversion of the 5-nitro group to a 5-amino group is a critical step. The chosen reduction method must be selective, leaving the ester functional group and the benzofuran ring intact. While catalytic hydrogenation is an option, a common and highly effective laboratory-scale method is the use of tin(II) chloride (SnCl₂) in an acidic medium.[6]

Reaction Principle

Tin(II) chloride is a mild reducing agent that, in the presence of a proton source like concentrated hydrochloric acid, selectively reduces aromatic nitro groups to primary amines. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitating the elimination of oxygen atoms as water.

Detailed Experimental Protocol

-

Reagent Setup: Suspend Methyl 5-nitro-1-benzofuran-2-carboxylate (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

-

Reduction: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in concentrated hydrochloric acid (HCl) dropwise to the suspension at 0-5 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This will precipitate tin salts as tin hydroxides.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 5-amino-1-benzofuran-2-carboxylate as the free base.

Data Summary: Comparison of Reduction Methods

| Method | Reagents | Pros | Cons |

| Tin(II) Chloride | SnCl₂·2H₂O, HCl | High selectivity, reliable for lab scale, tolerant of many functional groups. | Generates stoichiometric tin waste, requires careful work-up. |

| Catalytic Hydrogenation | H₂, Pd/C | "Green" method (byproduct is water), excellent for large scale, high yield. | Requires specialized pressure equipment, potential for ring reduction under harsh conditions.[6] |

| Iron in Acetic Acid | Fe, CH₃COOH | Inexpensive, environmentally benign metal. | Can require longer reaction times, work-up can be challenging. |

Part 4: Final Step - Formation of the Hydrochloride Salt

The final step is the conversion of the purified amine (free base) into its hydrochloride salt. This increases the compound's stability and water solubility, which is often desirable for pharmaceutical applications and storage.

Reaction Principle

This is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of the 5-amino group accepts a proton from hydrogen chloride, forming an ammonium salt.

Detailed Experimental Protocol

-

Dissolution: Dissolve the purified Methyl 5-amino-1-benzofuran-2-carboxylate in a minimal amount of an anhydrous solvent in which the free base is soluble but the hydrochloride salt is not, such as diethyl ether or ethyl acetate. Methanol can also be used.[7]

-

Acidification: Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or a saturated solution of HCl gas in the chosen solvent) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Drying: Wash the collected salt with a small amount of cold, anhydrous diethyl ether to remove any residual impurities and dry under vacuum to yield the final product, this compound.

Overall Synthesis Workflow

The complete synthetic pathway is a robust three-step process, transforming a simple phenolic aldehyde into a valuable heterocyclic intermediate.

Caption: Three-step workflow for the target synthesis.

Conclusion

The synthesis of this compound presented herein is an efficient and reliable route that utilizes well-established chemical transformations. By starting with 2-hydroxy-5-nitrobenzaldehyde, the benzofuran core is constructed via a base-mediated cyclocondensation. Subsequent selective reduction of the nitro group followed by a straightforward acid-base reaction yields the final target compound. The protocols and scientific rationale provided in this guide offer researchers and drug development professionals a solid foundation for the successful synthesis and potential scale-up of this important chemical intermediate.

References

- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. scribd.com [scribd.com]

- 6. AU2011281421A1 - Process for preparing aminobenzoylbenzofuran derivatives - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Characterization of Methyl 5-amino-1-benzofuran-2-carboxylate HCl: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride (HCl), a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific salt, this document serves as a foundational resource, offering expertly predicted and interpreted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Methodologies for data acquisition are detailed, and the rationale behind predicted spectral features is thoroughly explained, grounded in established principles of spectroscopic analysis for benzofuran derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction

Methyl 5-amino-1-benzofuran-2-carboxylate, as its hydrochloride salt, is a member of the benzofuran family of heterocyclic compounds. Benzofurans are recognized for their wide range of biological activities and are integral to many pharmacologically active compounds.[1][2] Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities, and spectroscopic techniques are the cornerstone of this process.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output.

Caption: Structure of Methyl 5-amino-1-benzofuran-2-carboxylate HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the amine hydrochloride salt, a deuterated polar aprotic solvent like DMSO-d₆ is the solvent of choice, as it will allow for the observation of the exchangeable ammonium protons.[3]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of Methyl 5-amino-1-benzofuran-2-carboxylate HCl in 0.6 mL of DMSO-d₆.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire data with a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.

-

Obtain a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire several thousand scans to achieve adequate signal-to-noise, with a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm and δ 39.52 ppm, respectively).

Predicted ¹H NMR Data

The protonated amino group (-NH₃⁺) significantly influences the electron density of the aromatic ring, causing downfield shifts of the adjacent protons compared to the free amine.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.4 - 7.6 | s | - | 1H |

| H-4 | ~7.8 - 8.0 | d | J ≈ 9.0 | 1H |

| H-6 | ~7.5 - 7.7 | dd | J ≈ 9.0, 2.2 | 1H |

| H-7 | ~7.9 - 8.1 | d | J ≈ 2.2 | 1H |

| -OCH₃ | ~3.9 - 4.0 | s | - | 3H |

| -NH₃⁺ | ~9.0 - 11.0 | br s | - | 3H |

Interpretation:

-

Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will exhibit a characteristic splitting pattern. H-4 is expected to be a doublet due to ortho-coupling with H-6 (³J ≈ 9.0 Hz).[4] H-7 will appear as a doublet due to meta-coupling with H-6 (⁴J ≈ 2.2 Hz). H-6 will consequently be a doublet of doublets, showing both ortho and meta couplings.[4] The electron-withdrawing effect of the ammonium group will deshield these protons, shifting them downfield.

-

Furan Proton (H-3): The proton at the C-3 position of the furan ring typically appears as a singlet in 2-substituted benzofurans and is expected in the range of 7.4-7.6 ppm.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically around 3.9-4.0 ppm.

-

Ammonium Protons (-NH₃⁺): The protons on the nitrogen will be deshielded due to the positive charge and will likely appear as a broad singlet at a significantly downfield chemical shift (9.0-11.0 ppm).[3] Its broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and potential chemical exchange.

Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~158 - 162 |

| C-2 | ~145 - 148 |

| C-7a | ~154 - 156 |

| C-3a | ~128 - 132 |

| C-5 | ~135 - 138 |

| C-4 | ~118 - 121 |

| C-6 | ~115 - 118 |

| C-7 | ~112 - 115 |

| C-3 | ~105 - 108 |

| -OCH₃ | ~52 - 54 |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing furthest downfield.

-

Aromatic & Furan Carbons: The spectrum will show nine distinct signals for the benzofuran core. The carbons directly attached to oxygen (C-2, C-7a) will be significantly downfield. The carbon bearing the ammonium group (C-5) will also be downfield shifted. Online prediction tools can provide more precise estimates.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR

-

Sample Preparation: Prepare a KBr pellet by mixing ~1-2 mg of the compound with ~100-150 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the spectrum in terms of percent transmittance.

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium |

| 3000 - 2500 | -NH₃⁺ | Stretch | Strong, Broad |

| ~1720 - 1735 | C=O (ester) | Stretch | Strong, Sharp |

| ~1620, ~1580, ~1500 | C=C | Aromatic Ring Stretch | Medium-Strong |

| ~1250 - 1300 | C-O (ester) | Stretch | Strong |

| ~1100 - 1200 | C-O-C (furan) | Asymmetric Stretch | Strong |

Interpretation:

-

-NH₃⁺ Stretch: The most prominent feature will be a very broad and strong absorption band in the 3000-2500 cm⁻¹ region, characteristic of an ammonium salt.[7]

-

C=O Stretch: A strong, sharp absorption band is expected around 1720-1735 cm⁻¹ for the ester carbonyl group.

-

Aromatic Region: Aromatic C=C stretching vibrations will appear as a series of bands between 1620 cm⁻¹ and 1450 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.[8]

-

C-O Stretches: Strong bands corresponding to the ester C-O and the furan C-O-C ether linkages will be present in the fingerprint region (1300-1100 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, pre-charged molecule.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the molecular ion.

-

-

Tandem MS (MS/MS): For structural elucidation, perform a product ion scan on the isolated molecular ion to observe its fragmentation pattern.

Predicted MS Data

The mass spectrum will be acquired in positive ion mode. The observed ion will correspond to the protonated free base (the cation of the salt), [M+H]⁺, where M is the free base Methyl 5-amino-1-benzofuran-2-carboxylate.

-

Molecular Formula (Free Base): C₁₀H₉NO₃

-

Exact Mass (Free Base): 191.0582 g/mol

-

Predicted Molecular Ion (M⁺): m/z = 191.0582

The primary ion observed in the full scan MS will be the molecular ion of the free base at m/z 191 .

Predicted Fragmentation Pattern

Tandem MS (MS/MS) of the m/z 191 ion would likely reveal key structural fragments. The fragmentation of benzofurans often involves cleavage of the ester group and the furan ring.[1][9]

Caption: A plausible fragmentation pathway for the molecular ion of Methyl 5-amino-1-benzofuran-2-carboxylate.

Interpretation:

-

Loss of a Methoxy Radical (m/z 160): A common initial fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da), leading to a strong acylium ion peak at m/z 160.[10]

-

Sequential Loss of Carbon Monoxide (m/z 132 and m/z 104): The resulting acylium ion can then undergo sequential losses of carbon monoxide (CO, 28 Da), a characteristic fragmentation for furan and benzofuran ring systems, to produce fragments at m/z 132 and subsequently m/z 104.[11]

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of Methyl 5-amino-1-benzofuran-2-carboxylate HCl. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust baseline for researchers working with this compound and its analogs. The provided methodologies represent standard, best-practice approaches for acquiring high-quality spectroscopic data. By synthesizing information from foundational principles and data on related structures, this guide serves as an authoritative resource for the structural elucidation of novel benzofuran derivatives.

References

- 1. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Visualizer loader [nmrdb.org]

- 6. CASPRE [caspre.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the benzofuran scaffold, a privileged structure in numerous biologically active molecules, this compound serves as a versatile building block for the synthesis of novel therapeutic agents. The benzofuran core is present in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The introduction of an amino group at the 5-position and a methyl carboxylate at the 2-position of the benzofuran ring system provides key functionalities for further chemical modification and targeted drug design. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its solubility, stability, and suitability for various chemical transformations and biological assays.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 383677-67-6 | N/A |

| Molecular Formula | C₁₀H₁₀ClNO₃ | [1] |

| Molecular Weight | 227.64 g/mol | [1] |

| Appearance | Expected to be a solid | N/A |

| Melting Point | 180-183 °C (for the free base, Methyl 5-amino-1-benzofuran-2-carboxylate) | [2] |

| Solubility | The hydrochloride salt is expected to have improved aqueous solubility compared to the free base. | [3] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that typically begins with the construction of the benzofuran ring, followed by functional group manipulations to introduce the amino and ester moieties, and finally, conversion to the hydrochloride salt. A common and effective strategy involves the nitration of a suitable benzofuran precursor, followed by the reduction of the nitro group to an amine.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 5-nitro-1-benzofuran-2-carboxylate

The nitration of the benzofuran ring at the 5-position is a critical step. This is typically achieved using a mixture of nitric acid and sulfuric acid.

-

Materials: Methyl 1-benzofuran-2-carboxylate, Nitric acid (65%), Sulfuric acid (98%), Dichloromethane, Sodium bicarbonate solution, Anhydrous sodium sulfate, Methanol.

-

Procedure:

-

Dissolve Methyl 1-benzofuran-2-carboxylate in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice and stir until the ice has melted.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from methanol to yield Methyl 5-nitro-1-benzofuran-2-carboxylate as a solid.

-

Step 2: Synthesis of Methyl 5-amino-1-benzofuran-2-carboxylate

The reduction of the nitro group to a primary amine is a key transformation. Several reducing agents can be employed, with stannous chloride (SnCl₂) in ethanol or a combination of iron(II) chloride (FeCl₂) and sodium borohydride (NaBH₄) being effective methods.

-

Materials: Methyl 5-nitro-1-benzofuran-2-carboxylate, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol, or Iron(II) chloride (FeCl₂) and Sodium borohydride (NaBH₄), Ethyl acetate, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.

-

Procedure (using SnCl₂):

-

To a solution of Methyl 5-nitro-1-benzofuran-2-carboxylate in ethanol, add an excess of stannous chloride dihydrate.

-

Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude Methyl 5-amino-1-benzofuran-2-carboxylate can be purified by column chromatography on silica gel.

-

Step 3: Formation of this compound

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and aqueous solubility.

-

Materials: Methyl 5-amino-1-benzofuran-2-carboxylate, Hydrochloric acid solution in a suitable organic solvent (e.g., diethyl ether or isopropanol), Diethyl ether.

-

Procedure:

-

Dissolve the purified Methyl 5-amino-1-benzofuran-2-carboxylate in a minimal amount of a suitable solvent like diethyl ether or a mixture of methanol and diethyl ether.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

-

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons: The protons on the benzofuran ring system will appear in the aromatic region (typically δ 6.5-8.0 ppm). The amino group at the 5-position will cause an upfield shift of the adjacent protons (H-4 and H-6) due to its electron-donating nature.

-

Furan Ring Proton: The proton on the furan ring (H-3) is expected to appear as a singlet.

-

Methyl Ester Protons: The methyl group of the ester will be a sharp singlet, typically around δ 3.8-3.9 ppm.

-

Amino Protons: The protons of the amino group will likely appear as a broad singlet, and their chemical shift can be variable depending on concentration and solvent. In the hydrochloride salt, the ammonium proton (-NH₃⁺) will be present.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Carbonyl Carbon: The ester carbonyl carbon will be observed in the downfield region of the spectrum (typically δ 160-170 ppm).

-

Aromatic and Furan Carbons: The carbons of the benzofuran ring system will resonate in the aromatic region (δ 100-160 ppm). The carbon bearing the amino group (C-5) will be shifted upfield.

-

Methyl Ester Carbon: The carbon of the methyl group will appear in the upfield region (around δ 52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Spectral Features (KBr Pellet):

-

N-H Stretching: The amino group of the free base will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. In the hydrochloride salt, the N-H stretching of the ammonium ion (-NH₃⁺) will appear as a broad band in the 2500-3200 cm⁻¹ region.

-

C=O Stretching: A strong absorption band corresponding to the ester carbonyl group is expected around 1710-1730 cm⁻¹.

-

C=C and C-O Stretching: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the furan ring and the ester group will appear in the 1000-1300 cm⁻¹ region.

-

N-H Bending: The N-H bending vibration of the primary amine is expected around 1600 cm⁻¹.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents, particularly in the field of central nervous system (CNS) disorders.

Diagram of Potential Drug Discovery Workflow

Caption: Workflow for the development of new drugs from the title compound.

Key Intermediate in the Synthesis of Vilazodone:

One of the most significant applications of the ethyl ester analog of this compound, Ethyl 5-amino-1-benzofuran-2-carboxylate, is its use as a key intermediate in the synthesis of the antidepressant drug Vilazodone.[4] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist, used for the treatment of major depressive disorder. The 5-aminobenzofuran moiety is crucial for the pharmacological activity of Vilazodone.

Scaffold for CNS-Active Compounds:

Derivatives of 5-aminobenzofuran have shown promise in the treatment of various CNS injuries and ischemic conditions.[5] These compounds have been investigated for their ability to inhibit lipid peroxidation and modulate dopamine release, suggesting their potential as neuroprotective agents.[5] The amino group at the 5-position provides a convenient handle for the introduction of various substituents to explore structure-activity relationships and optimize pharmacological properties for specific CNS targets.

Building Block for Novel Heterocyclic Systems:

The primary amine and the ester functionalities of this compound allow for a wide range of chemical transformations. The amino group can be acylated, alkylated, or used in the formation of other heterocyclic rings, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This versatility enables the creation of diverse libraries of novel compounds for screening against a wide range of biological targets.

Conclusion

This compound is a compound of considerable synthetic and medicinal importance. Its straightforward synthesis from readily available starting materials, coupled with the versatility of its functional groups, makes it an attractive building block for the generation of diverse chemical libraries. The established role of its ethyl ester analog in the synthesis of the antidepressant Vilazodone underscores the therapeutic potential of the 5-aminobenzofuran scaffold. Further exploration of the chemical space around this core structure holds significant promise for the discovery of novel drug candidates for the treatment of CNS disorders and other diseases. This technical guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their drug discovery and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-aminocoumarans: dual inhibitors of lipid peroxidation and dopamine release with protective effects against central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of Methyl 5-amino-1-benzofuran-2-carboxylate HCl

An In-depth Technical Guide to Methyl 5-amino-1-benzofuran-2-carboxylate HCl for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride, a key intermediate in synthetic and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core properties, synthesis, characterization, and applications, grounding all information in established scientific principles and methodologies.

Core Molecular Profile and Physicochemical Properties

Methyl 5-amino-1-benzofuran-2-carboxylate HCl is a heterocyclic building block whose utility stems from its bifunctional nature: a nucleophilic aromatic amine and a versatile methyl ester on a rigid benzofuran scaffold. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

The compound's structure is foundational to its chemical reactivity. The benzofuran core provides a planar, aromatic system. The amino group at the C5 position is a key site for derivatization, enabling reactions such as acylation, alkylation, and diazotization. The methyl carboxylate at the C2 position is susceptible to hydrolysis or amidation, allowing for the introduction of diverse functional groups.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClNO₃ | [1][2] |

| Molecular Weight | 227.64 g/mol | [2] |

| CAS Number | 383677-67-6 | [2][3] |

| Synonyms | Methyl 5-aminobenzofuran-2-carboxylate hydrochloride | [2] |

| Parent Compound (Free Base) | Methyl 5-amino-1-benzofuran-2-carboxylate | [4] |

| Parent CAS | 1646-29-3 | [4] |

| Parent MW | 191.18 g/mol | [4] |

| Typical Appearance | Solid |

| Recommended Storage | Inert atmosphere, 2-8°C |[2] |

Retrosynthetic Analysis and Recommended Synthesis Protocol

The synthesis of Methyl 5-amino-1-benzofuran-2-carboxylate HCl is a multi-step process that leverages fundamental organic transformations. A common and reliable strategy begins with a substituted salicylaldehyde, proceeds through nitration and cyclization, followed by reduction and salt formation. This approach offers high yields and purities by introducing the key functional groups in a logical sequence.

Conceptual Synthesis Workflow

The following diagram outlines the strategic workflow for synthesizing the target compound, starting from 5-nitrosalicylaldehyde.

Caption: Proposed synthetic pathway for Methyl 5-amino-1-benzofuran-2-carboxylate HCl.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 5-nitro-1-benzofuran-2-carboxylate This step is analogous to established methods for benzofuran synthesis[5].

-

Reagents & Setup: To a stirring suspension of 5-nitrosalicylaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (Bu₄NBr, 0.1 eq) in toluene, add dimethyl bromomalonate (1.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 110°C) with a Dean-Stark trap to remove water for 18-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Causality: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the dimethyl bromomalonate. The subsequent intramolecular condensation and elimination form the furan ring.

-

-

Workup & Purification: Cool the reaction mixture, concentrate it under reduced pressure, and partition the residue between dichloromethane (DCM) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure nitro-benzofuran intermediate.

Step 2: Reduction to Methyl 5-amino-1-benzofuran-2-carboxylate (Free Base)

-

Reagents & Setup: Dissolve the Methyl 5-nitro-1-benzofuran-2-carboxylate (1.0 eq) in a suitable solvent like ethyl acetate or methanol.

-

Reaction: Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in the presence of concentrated HCl at elevated temperatures, or catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

-

Trustworthiness: Catalytic hydrogenation is often preferred as it is a cleaner reaction with easier workup, avoiding tin-based waste products. The reaction is typically complete within 2-4 hours at room temperature.

-

-

Workup: If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. If using SnCl₂, quench the reaction carefully with a saturated sodium bicarbonate solution until the pH is basic, then extract the product with ethyl acetate. Dry the combined organic extracts and concentrate to yield the free base amine.

Step 3: Formation of the Hydrochloride Salt

-

Reagents & Setup: Dissolve the crude Methyl 5-amino-1-benzofuran-2-carboxylate free base in a minimal amount of anhydrous methanol or diethyl ether.

-

Reaction: While stirring, slowly add a solution of hydrochloric acid in ether (e.g., 2M HCl in Et₂O) dropwise until precipitation is complete.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain Methyl 5-amino-1-benzofuran-2-carboxylate HCl as a stable solid.

Analytical Characterization for Structure Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Each technique provides a unique piece of structural information, creating a self-validating dataset.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons on the benzofuran ring system, a singlet for the ester methyl group, and a broad singlet for the amine protons (which may exchange with D₂O). The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆). |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the ester, aromatic carbons of the benzofuran core, and the methyl carbon of the ester. |

| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 192.06. |

| FT-IR (ATR) | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-O stretching (ether and ester), and aromatic C=C stretching. |

Standard Protocol for NMR Sample Preparation

-

Weigh approximately 5-10 mg of the hydrochloride salt.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the salt and allows for the observation of exchangeable amine and ammonium protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full structural assignment.

Utility in Medicinal Chemistry and Drug Discovery

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds[6][7]. Methyl 5-amino-1-benzofuran-2-carboxylate HCl serves as a versatile starting material for accessing more complex molecular architectures. Its strategic placement of functional groups allows for systematic library synthesis and structure-activity relationship (SAR) studies.

Application Workflow

Caption: Derivatization pathways from the core building block to advanced intermediates.

-

Synthesis of Kinase Inhibitors: The amino group can be acylated or coupled with various fragments to generate libraries for screening. Benzofuran-2-carboxylic acids, accessible from this ester, have been identified as potent inhibitors of Pim-1 kinase, a target in oncology[8].

-

Precursors for Serotonergic Agents: The ethyl ester analog, ethyl 5-aminobenzofuran-2-carboxylate, is a documented starting material for synthesizing piperazinyl-benzofuran derivatives, which are key intermediates for drugs like vilazodone, used to treat major depressive disorder[9]. The methyl ester serves the same role, providing an alternative route with slightly different reaction kinetics.

-

Neuroprotective Compounds: The core benzofuran structure is also found in molecules designed as ROCK inhibitors with potential applications in neurodegenerative diseases like Parkinson's[10].

Safety, Handling, and Storage

Proper handling is imperative to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as an acute oral toxicant and may cause skin, eye, and respiratory irritation[2].

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves when handling. Work in a well-ventilated fume hood.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation from moisture and air oxidation[2].

References

- 1. This compound; [abichem.com]

- 2. 383677-67-6|Methyl 5-aminobenzofuran-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 3. 5-Amino-1-benzofuran-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER CAS#: 1646-29-3 [m.chemicalbook.com]

- 5. METHYL 5-METHYLBENZOFURAN-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 10. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride: From Sourcing to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride is a key building block in the synthesis of a variety of biologically active molecules. Its benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] This guide provides a comprehensive overview of this versatile compound, from identifying reliable commercial suppliers to detailing its synthesis, purification, and analytical characterization, empowering researchers to confidently incorporate it into their drug discovery and development workflows.

Sourcing and Supplier Evaluation: A Critical First Step

Procuring high-quality starting materials is paramount to the success of any research endeavor. The following table provides a non-exhaustive list of commercial suppliers for this compound and its related free base or ethyl ester analogs. Researchers are encouraged to request certificates of analysis (CoA) and safety data sheets (SDS) from suppliers to ensure the material meets their specific requirements.

| Supplier | Product Name | CAS Number | Notes |

| --INVALID-LINK-- | This compound | 383677-67-6 | Offers the hydrochloride salt. |

| --INVALID-LINK-- | This compound | Not specified | Lists the hydrochloride salt. |

| --INVALID-LINK-- | 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride | Not specified | Offers the carboxylic acid hydrochloride, a related precursor. Note: They state they do not collect analytical data for this specific product and it is sold "as-is".[4] |

| --INVALID-LINK-- | Methyl 5-(piperazin-1-yl)-1-benzofuran-2-carboxylate | Not specified | Offers a derivative, indicating capabilities in benzofuran chemistry. |

| --INVALID-LINK-- | 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER | 1646-29-3 | Lists the free base and various suppliers. |

| --INVALID-LINK-- | Ethyl 5-amino-1-benzofuran-2- carboxylate | 174775-48-5 | Offers the ethyl ester, a closely related analog.[5] |

| --INVALID-LINK-- | Ethyl 5-amino-1-benzofuran-2-carboxylate | 174775-48-5 | Provides the ethyl ester as a reference standard.[6] |

| --INVALID-LINK-- | Ethyl 5-aminobenzofuran-2-carboxylate | 174775-48-5 | Supplies the ethyl ester with stated purity of ≥ 98% by HPLC.[7] |

Supplier Evaluation Workflow:

A systematic approach to supplier qualification is crucial. The following workflow outlines key considerations:

Synthesis and Purification: From Precursors to Pure Compound

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and informs purification strategies. A common synthetic route involves the cyclization of a suitably substituted phenol. The following is a generalized protocol based on literature precedents for the synthesis of related aminobenzofuran derivatives.[8][9]

Experimental Protocol: Synthesis of a 3-Aminobenzofuran Derivative

This protocol describes a general method for the synthesis of a 3-aminobenzofuran derivative, which can be adapted for the synthesis of the target molecule.

Step 1: Preparation of 2-((pyridin-4-yl)methoxy)benzonitrile [9]

-

To a solution of 2-hydroxybenzonitrile (10 mmol) in dimethylformamide (DMF, 10 ml), add potassium carbonate (20 mmol).

-

Add 4-(Bromomethyl)pyridine (10 mmol) to the mixture.

-

Stir the reaction mixture at 80°C for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Cyclization to 2-(pyridin-4-yl)-3-aminobenzofuran [9]

-

Dissolve the crude 2-((pyridin-4-yl)methoxy)benzonitrile (3 mmol) in DMF (5 ml).

-

Add potassium tert-butoxide (5 mmol) to the solution.

-

Stir the mixture at 80°C for 5 hours.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction and add water.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminobenzofuran derivative.

Purification Insights:

Purification of aminobenzofuran derivatives is typically achieved through column chromatography on silica gel.[10][11] The choice of eluent system will depend on the polarity of the specific compound and should be determined by TLC analysis. Recrystallization from a suitable solvent system can also be employed to obtain highly pure material.

Analytical Characterization: Ensuring Identity and Purity

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are commonly employed:

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of benzofuran derivatives and for monitoring reaction progress.[12] A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic acid for improved peak shape.[13]

General HPLC Method Parameters:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 254 nm or a wavelength of maximum absorbance).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[14][15][16]

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the aromatic protons on the benzofuran ring system.

-

A singlet for the methyl ester protons.

-

A broad singlet for the amine protons (which may exchange with D₂O).

-

The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.[17] Electrospray ionization (ESI) is a commonly used ionization technique for this class of molecules. The expected molecular ion peak would correspond to the protonated molecule [M+H]⁺.

Applications in Drug Discovery and Development

The benzofuran scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[18][19] this compound serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The amino group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

Signaling Pathways and Drug Targets:

Benzofuran derivatives have been shown to interact with various biological targets. For instance, some aminobenzofuran derivatives act as inhibitors of P-glycoprotein (P-gp), a drug efflux pump that plays a significant role in multidrug resistance in cancer.[20] By inhibiting P-gp, these compounds can potentially restore the efficacy of chemotherapeutic agents.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and development. A thorough understanding of its sourcing, synthesis, and analytical characterization is crucial for its effective utilization. This guide provides a foundational framework to empower scientists to confidently work with this important chemical intermediate and unlock its potential in the creation of novel therapeutic agents.

References

- 1. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl 5-amino-1-benzofuran-2- carboxylate Online | Ethyl 5-amino-1-benzofuran-2- carboxylate Manufacturer and Suppliers [scimplify.com]

- 6. Ethyl 5-amino-1-benzofuran-2-carboxylate [lgcstandards.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. mdpi.com [mdpi.com]

- 17. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 19. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

literature review of benzofuran derivatives in medicinal chemistry

An In-Depth Technical Guide to Benzofuran Derivatives in Medicinal Chemistry

Abstract

The benzofuran scaffold, a heterocyclic compound comprising fused benzene and furan rings, represents a privileged structure in medicinal chemistry. Its derivatives are abundant in nature and have been synthesized to create a vast library of compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the pivotal role of benzofuran derivatives in modern medicinal chemistry. We will delve into their diverse therapeutic applications, explore the critical structure-activity relationships (SAR) that govern their efficacy, detail common synthetic strategies, and provide exemplary experimental protocols. The narrative emphasizes the causal links between chemical structure and biological function, offering field-proven insights into the design and development of novel benzofuran-based therapeutic agents.

The Benzofuran Scaffold: A Privileged Core in Drug Discovery

Benzofuran is a fundamental structural unit found in a variety of biologically active natural products and synthetic compounds.[1] Its rigid, planar structure and the presence of an oxygen heteroatom provide unique electronic and steric properties, making it an ideal foundation for interacting with diverse biological targets.[2][3] The versatility of the benzofuran core allows for chemical modification at multiple positions, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[4] This has led to the development of numerous clinically approved drugs, including the antiarrhythmic agent Amiodarone and the antifungal drug Griseofulvin , validating the therapeutic potential of this scaffold.[5][6]

The significance of benzofuran is demonstrated by the remarkable breadth of biological activities its derivatives possess, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects.[1][3][7] This guide will explore these key therapeutic areas in detail.

Caption: Drug discovery workflow for benzofuran derivatives.

Anticancer Applications of Benzofuran Derivatives

Cancer remains a leading cause of death globally, and the development of novel, effective chemotherapeutics is a critical research priority.[2][8] Benzofuran derivatives have emerged as potent anticancer agents, acting on a variety of molecular targets to inhibit tumor growth and proliferation.[9]

Mechanisms of Action

The anticancer activity of benzofurans is often attributed to their ability to inhibit key signaling pathways that are dysregulated in cancer cells.

-

Kinase Inhibition: Many benzofuran derivatives function as kinase inhibitors. For instance, some have been designed to inhibit the mammalian Target of Rapamycin (mTOR) , a crucial regulator of cell growth and proliferation.[9][10] By blocking both mTORC1 and Akt signaling, these compounds can overcome the resistance mechanisms seen with other mTOR inhibitors like rapamycin.[10]

-

Inhibition of Hypoxia-Inducible Factor (HIF-1): The HIF-1 pathway is critical for tumor survival under hypoxic conditions. Benzene-sulfonamide-based benzofuran derivatives have been synthesized to inhibit this pathway, showing promise against malignant cancers.[8]

-

Tubulin Polymerization Inhibition: Certain benzofuran derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a validated mechanism for inducing cell cycle arrest and apoptosis in cancer cells.

-

Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the benzofuran scaffold with other known cytotoxic pharmacophores like chalcone, triazole, or imidazole.[8][11] This synergistic approach can lead to compounds with significantly enhanced potency against various cancer cell lines.[8]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of benzofuran derivatives.

-

Substitution at C-2: Ester or heterocyclic ring substitutions at the C-2 position have been found to be critical for cytotoxic activity.[4]

-

Hybridization: Fusing the benzofuran core with other scaffolds like quinazolinone or imidazole can create molecules with desirable drug-like profiles and potent cytotoxicity against cell lines such as human breast cancer (MCF-7).[8]

-

Halogenation: The position of halogen atoms on the benzofuran scaffold or its side chains is a critical determinant of biological activity.[4]

Data Summary: Anticancer Activity

| Compound Class | Target Cell Line | Key Result (IC₅₀) | Reference |

| 3-Acyl-5-hydroxybenzofurans | MCF-7 (Breast Cancer) | 43.08 µM | [1] |

| Benzofuran-Oxadiazole Conjugates | C-6 (Nerve), MCF-7 | Promising Activity | [9] |

| Benzofuran-based Pyrazolyl Methanones | A2780 (Ovarian Cancer) | 11-12 µM | [12] |

| Benzofuran-mTOR Inhibitor (30b) | SQ20B (Head & Neck) | More cytotoxic than lead compound | [10] |

Antimicrobial Properties of Benzofuran Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new antibiotics and antifungals.[13] Benzofuran derivatives have shown significant promise as a source of novel antimicrobial agents, with activity against a broad spectrum of pathogens.[1][14][15]

Spectrum of Activity

-

Antibacterial: Benzofuran compounds have demonstrated potent activity against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), and Gram-negative bacteria like E. coli and P. aeruginosa.[1][14] Some derivatives exhibit minimum inhibitory concentrations (MIC) comparable or superior to reference drugs like ciprofloxacin.[16]

-

Antifungal: Significant activity has been reported against fungal pathogens, most notably Candida albicans.[1][15] Hybrid molecules incorporating pyrazole and thiazole moieties have shown antifungal effects greater than the reference drug fluconazole.[15]

Mechanisms and SAR

-

Enzyme Inhibition: A key mechanism of action is the inhibition of essential bacterial enzymes. For example, certain substituted benzofurans act as DNA gyrase B inhibitors, a validated target in Mycobacterium tuberculosis.[1]

-

SAR Insights:

-

The presence of hydroxyl groups at the C-6 position can confer excellent antibacterial activity.[1]

-

Combining the benzofuran core with other heterocyclic systems like pyrazoline and thiazole is essential for potent broad-spectrum antimicrobial activity.[1][15]

-

Substitutions at the C-2 and C-3 positions of the benzofuran ring significantly impact antibacterial strain specificity and activity.[1]

-

Data Summary: Antimicrobial Activity

| Compound Class | Target Organism | Key Result (MIC) | Reference |

| 6-hydroxyl-benzofurans | S. aureus, E. coli, MRSA | 0.78-3.12 µg/mL | [1] |

| Benzofuran-ketoximes | S. aureus | 0.039 µg/mL | [15] |

| Benzofuranyl pyrazoles | C. albicans | More potent than fluconazole | [15] |

| Benzofuran-thiazole-pyrazoline hybrids | Gram-negative bacteria | Excellent activity (25 mm zone) | [1] |

Neuroprotective Role in Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease (AD) are characterized by complex pathologies, making multi-target drugs a highly attractive therapeutic strategy.[17][18] Benzofuran derivatives have emerged as promising candidates for AD treatment due to their ability to modulate multiple key pathological pathways.[19]

Multi-Target Approach for Alzheimer's Disease

Benzofuran scaffolds have been successfully functionalized to simultaneously target several mechanisms implicated in AD progression:

-

Cholinesterase Inhibition: Many derivatives are potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), helping to restore acetylcholine levels and improve cognitive symptoms.[18][19] The benzofuran core can mimic the indanone part of the approved drug donepezil.[18]

-

β-Amyloid (Aβ) Aggregation Inhibition: A hallmark of AD is the formation of toxic Aβ plaques. Benzofuran compounds have been shown to inhibit Aβ fibril formation, a crucial neuroprotective function.[17][20]

-

Monoamine Oxidase B (MAO-B) Inhibition: Increased MAO-B activity is linked to cognitive decline and oxidative stress in the brain. Benzofuran-containing molecules can inhibit MAO-B, preserving neurotransmitter levels and reducing the production of reactive oxygen species (ROS).[21]

-

Antioxidant Activity: Many neuroprotective benzofurans possess intrinsic antioxidant properties, allowing them to scavenge free radicals and protect neurons from oxidative damage, a common feature of neurodegeneration.[20]

SAR for Neuroprotection

Chemical substitutions at positions C-2, C-3, and C-5 on the benzofuran ring are critical for achieving potent neuroactivity.[17] For example, incorporating an amide moiety linked to an aromatic phenyl ring can confer significant protection against NMDA-induced excitotoxicity.[20]

Key Experimental Protocols

To bridge theory and practice, this section provides standardized, step-by-step methodologies relevant to the development of benzofuran derivatives.

Protocol: General Synthesis of a 2-Substituted Benzofuran via Sonogashira Coupling and Cyclization

This protocol describes a common and efficient method for synthesizing the benzofuran core, a technique frequently cited in the literature.[22]

Objective: To synthesize a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.

Step-by-Step Methodology:

-

Reaction Setup: In a dry, nitrogen-flushed Schlenk flask, dissolve the o-iodophenol (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., anhydrous triethylamine or a DMF/triethylamine mixture).

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 eq) and Copper(I) iodide (CuI) (0.06 eq) to the reaction mixture.

-

Sonogashira Coupling: Stir the reaction mixture at room temperature (or gentle heating, e.g., 50-60 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: Once the coupling is complete (disappearance of starting materials), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or continue heating in the basic triethylamine solvent to promote the intramolecular 5-endo-dig cyclization. Continue stirring at an elevated temperature (e.g., 80-100 °C) for another 6-24 hours until the cyclized benzofuran product is formed (monitor by TLC).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-substituted benzofuran.

-

Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the in vitro cytotoxicity (e.g., IC₅₀ value) of a synthesized benzofuran derivative against a cancer cell line.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzofuran test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives and Conclusion

The benzofuran scaffold is undeniably a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated remarkable therapeutic potential across a wide range of diseases, from cancer and microbial infections to complex neurodegenerative disorders.[1][2][17] The future of benzofuran research lies in several key areas:

-

Multi-Target Drug Design: As seen in Alzheimer's research, designing single molecules that can modulate multiple targets is a powerful strategy for complex diseases. This approach will likely be expanded to other areas like cancer, targeting both proliferation and angiogenesis pathways simultaneously.

-

Novel Hybrid Scaffolds: The continued exploration of hybrid molecules, combining benzofuran with other potent pharmacophores, will yield new compounds with enhanced efficacy and novel mechanisms of action.[8]

-

Targeted Delivery Systems: Developing drug delivery systems that can specifically target benzofuran derivatives to diseased tissues will help improve their therapeutic index and reduce off-target side effects.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijsdr.org [ijsdr.org]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 16. ijpbs.com [ijpbs.com]

- 17. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. ijpsonline.com [ijpsonline.com]

- 20. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bepls.com [bepls.com]

Navigating the Safe Handling of Methyl 5-amino-1-benzofuran-2-carboxylate HCl: A Technical Guide for Researchers

In the landscape of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are paramount. Among these, benzofuran derivatives hold a significant place due to their wide-ranging biological activities.[1][2] This guide provides an in-depth technical overview of the safety data and handling precautions for Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride (CAS No. 383677-67-6), a key building block in medicinal chemistry.[3] As a Senior Application Scientist, this document is crafted to move beyond a simple recitation of safety data, offering a framework of scientific integrity and practical wisdom for researchers, scientists, and drug development professionals.

Compound Profile and Inherent Hazards

Methyl 5-amino-1-benzofuran-2-carboxylate HCl belongs to the benzofuran class of heterocyclic compounds, which are known for their diverse pharmacological properties.[1] The presence of an amino group and its formulation as a hydrochloride salt influence its chemical reactivity and potential physiological effects. The hydrochloride form generally enhances water solubility and stability.

GHS Hazard Classification (Inferred)

Based on data from analogous compounds, a presumptive Globally Harmonized System (GHS) classification is presented below.[6][7][8][9] It is imperative to handle this compound with the assumption of these potential hazards until specific toxicological data becomes available.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |

| Danger |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][10] |

| Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[4][11] |

| Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[10][11] |

| Warning |

This table is a conservative estimation based on available data for similar compounds.

Prudent Laboratory Practices: A Proactive Approach to Safety

The cornerstone of laboratory safety lies in a proactive, rather than reactive, mindset. The following protocols are designed to create a self-validating system of safety when handling Methyl 5-amino-1-benzofuran-2-carboxylate HCl.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

-

Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][12]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[5]

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical to prevent direct contact with the chemical. The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow

-

Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[4][13]

-

Eye Protection: Chemical safety goggles are mandatory.[5][14]

-

Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[4]

Handling and Storage Protocols

-

Handling:

-

Storage:

Emergency Response: Preparedness and Action

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14][16] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][16] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16] |

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so.[4]

-

Clean-up: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with a suitable solvent. Avoid generating dust.[5] For larger spills, contact your institution's environmental health and safety department.

-

PPE: Wear appropriate personal protective equipment during cleanup.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[16]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][16]

Toxicological and Ecological Considerations